(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide,hydrochloride
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Overview
Description
L-Leucine p-nitroanilide hydrochloride is a chemical compound with the molecular formula C12H17N3O3·HCl and a molecular weight of 287.74 g/mol . It is commonly used as a substrate for the colorimetric determination of leucine aminopeptidase activity . This compound is significant in various biochemical assays and research applications due to its specific interactions with enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucine p-nitroanilide hydrochloride can be synthesized through a series of chemical reactions involving L-leucine and p-nitroaniline. The synthesis typically involves the following steps:
Protection of the amino group: The amino group of L-leucine is protected using a suitable protecting group to prevent unwanted reactions.
Coupling reaction: The protected L-leucine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed to yield L-Leucine p-nitroanilide.
Hydrochloride formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of L-Leucine p-nitroanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
L-Leucine p-nitroanilide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by leucine aminopeptidase to release p-nitroaniline, which can be detected colorimetrically.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using leucine aminopeptidase under physiological conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
- p-Nitroaniline and L-leucine.
Reduction: L-Leucine p-phenylenediamine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Leucine p-nitroanilide hydrochloride is widely used in scientific research, including:
Biochemistry: As a substrate for leucine aminopeptidase assays to study enzyme kinetics and inhibition.
Molecular Biology: In the analysis of protease activity in various biological samples.
Medicine: In diagnostic assays to measure enzyme activity in clinical samples.
Industry: In the development of enzyme-based assays for quality control and research.
Mechanism of Action
L-Leucine p-nitroanilide hydrochloride acts as a substrate for leucine aminopeptidase. The enzyme cleaves the peptide bond between L-leucine and p-nitroaniline, releasing p-nitroaniline, which can be detected colorimetrically. This reaction is used to measure the activity of leucine aminopeptidase in various samples. The molecular target is the active site of leucine aminopeptidase, where the substrate binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
L-Leucine-4-nitroanilide: Similar in structure but without the hydrochloride salt form.
L-Alanine p-nitroanilide: Another amino acid derivative used as a substrate for aminopeptidase assays.
L-Valine p-nitroanilide: Used in similar enzymatic assays but with different specificity.
Uniqueness
L-Leucine p-nitroanilide hydrochloride is unique due to its specific interaction with leucine aminopeptidase, making it a valuable tool in enzymatic assays. Its hydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYXOWPGRWPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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